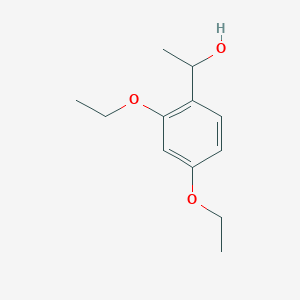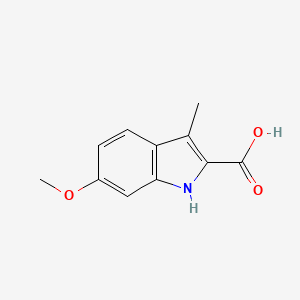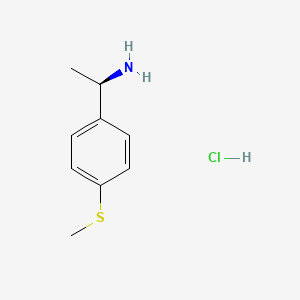
(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
説明
(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, also known as DMCHA, is a versatile organic compound widely used in scientific research. It is a chiral building block that can be synthesized through different methods, and its unique chemical properties make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
Synthesis of Enantiopure Compounds : This compound is used in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which has applications in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Diastereoselective Synthesis : It is instrumental in diastereoselective protocols for synthesizing morpholine-2-carboxylic acid derivatives, demonstrating its versatility in stereoselective organic synthesis (Penso, Foschi, Pellegrino, Testa, & Gelmi, 2012).
Antihypoxic Activity : Research indicates its use in synthesizing compounds with antihypoxic activities, highlighting its potential in pharmaceutical applications (Ukrainets, Mospanova, & Davidenko, 2014).
Structural Analysis : Studies involving 13C CP MAS NMR, FTIR, X-ray diffraction, and PM3 studies of N-(ω-carboxyalkyl)morpholine hydrohalides contribute to a deeper understanding of the structural properties of morpholine derivatives (Dega-Szafran, Gąszczyk, Maciejewska, Szafran, Tykarska, & Wawer, 2001).
Synthetic Applications in Organic Chemistry : The compound is also utilized in the synthesis of complex organic molecules, such as enantiomerically pure caronaldehydsäureester, demonstrating its utility in advanced organic synthesis (Frauenrath & Philipps, 1985).
Pharmaceutical Synthesis : Its use in synthesizing moroxydine hydrochloride, a compound with potential pharmaceutical applications, further showcases its relevance in medicinal chemistry (Wang Zhi-zhong, 2005).
特性
IUPAC Name |
(3R)-6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLGQALHYUKMJK-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@H](CO1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















